molecular formula C42H70BF2N3O3 B590325 Bodipy C12-Ceramide CAS No. 1246355-58-7

Bodipy C12-Ceramide

Cat. No. B590325
CAS RN: 1246355-58-7
M. Wt: 713.847
InChI Key: NGWZKZIJSBUOIZ-BOOOSZIVSA-N
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Description

Bodipy C12-Ceramide is a fluorescent dye used to identify cells . It binds to cell surfaces and can be detected through high-performance liquid chromatography . It can also be used as a fluorescent substrate in enzyme assays . This dye serves as a fluorescent marker specifically for ceramide molecules .


Synthesis Analysis

BODIPY-C12 Ceramide (B12Cer) is a fluorescently-tagged form of C12 ceramide . It is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C42H70BF2N3O3 . It includes a boron-dipyrromethene (BODIPY) core, which is a robust organic molecule widely used in bioimaging, sensing, and logic gate design .


Chemical Reactions Analysis

BODIPY-C12 Ceramide is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro . It has been used to quantify acid sphingomyelinase activity in plasma from patients with Niemann-Pick disease .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 713.8 g/mol . It displays excitation/emission maxima of 505/540 nm, respectively . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Assay for Acid Ceramidase Activity : Bodipy C12-Ceramide is used in a fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity, a lysosomal enzyme crucial for hydrolyzing ceramide in lipid storage disorders like Farber disease. This assay offers a sensitive and accurate measure of enzyme activity, detecting femtomole quantities of the product, Bodipy dodecanoic acid (He et al., 1999).

  • Studying Membrane Traffic : Bodipy-labeled ceramide analogues, including this compound, are vital stains for the Golgi apparatus. They help in studying lipid traffic between the Golgi apparatus and the plasma membrane of living cells. The fluorescent properties of these analogues change with concentration, enabling differentiation of cellular membranes (Pagano et al., 1991).

  • Indexing Lipid Peroxidation and Antioxidant Efficacy : C11-BODIPY(581/591), an analog of this compound, serves as a fluorescent radio-probe for indexing lipid peroxidation and antioxidant efficacy. It is sensitive to various oxidizing agents and remains lipophilic after oxidation, making it suitable for studying lipid peroxidation in membrane systems and living cells (Drummen et al., 2002).

  • Mapping Intracellular Viscosity : Meso-substituted Bodipy C12 is used to monitor viscosity in cells via fluorescence lifetime imaging and time-resolved fluorescence anisotropy measurements. This application is crucial for understanding the intracellular environment and its effects on molecular mobility (Chung et al., 2011).

  • Studying Triplet Excited State of Bodipy : Research into the triplet excited state of Bodipy, including its formation, modulation, and applications, is significant for areas like photodynamic therapy, photocatalysis, and upconversion. Bodipy's triplet state has applications in fundamental photochemistry studies (Zhao et al., 2015).

  • Resonance Energy Transfer in Protein-Lipid Research : this compound is utilized in resonance energy transfer studies, particularly for analyzing protein-lipid interactions. This approach is exemplified in studies of bacterial precursor proteins (Keller et al., 1995).

  • Functionalization for Bioimaging and Sensing : The functionalization of Bodipy dyes, including this compound, is explored for applications in bioimaging, sensing, theranostics, and optoelectronic materials. This research highlights the versatile and adaptable nature of Bodipy dyes (Sheng et al., 2019).

  • Understanding and Monitoring Lipid Oxidation : Studies using BODIPY C11, similar to this compound, indicate that it can overestimate and inhibit oxidative lipid damage, shedding light on its limitations and influencing how it is used in research (MacDonald et al., 2007).

  • Fluorescent Fatty Acid Analogue for Cellular Studies : Bodipy-labeled fatty acid analogues like Bodipy FL C16 are used to study cellular uptake and metabolism of lipids. These studies provide insights into the distribution and function of fatty acid-binding proteins in cells (Thumser & Storch, 2007).

Mechanism of Action

The mechanism of action of Bodipy C12-Ceramide involves its binding to cell surfaces and its detection through high-performance liquid chromatography . It has been used to track the movement of the fluorescently labeled long-chain fatty acid analogue across the cell layers of living explants of human term placenta .

Future Directions

A study has suggested that Bodipy C12-Ceramide could play a role in revealing unique lipid dynamics in cytotrophoblast cells . This indicates potential future directions in the study of lipid dynamics and fatty acid transport in human term placenta .

properties

IUPAC Name

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWZKZIJSBUOIZ-BOOOSZIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70BF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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